

3-Hydroxy-2-nitrobenzoic acid molecular weight

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Compound of Interest

Compound Name: 3-Hydroxy-2-nitrobenzoic acid

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An In-depth Technical Guide to **3-Hydroxy-2-nitrobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of **3-Hydroxy-2-nitrobenzoic acid** (CAS No. 602-00-6), a pivotal nitroaromatic carboxylic acid. We will delve into its fundamental physicochemical properties, outline validated synthesis and purification protocols, and detail robust analytical methodologies for its characterization. The narrative emphasizes the causality behind experimental choices, reflecting field-proven insights. Key applications, particularly its emerging role as a matrix in advanced mass spectrometry techniques, are explored. This document is designed to serve as an authoritative resource, grounded in scientific literature and validated data, to support professionals in organic synthesis and analytical chemistry.

Introduction

3-Hydroxy-2-nitrobenzoic acid is a substituted aromatic compound featuring a benzoic acid core functionalized with both a hydroxyl (-OH) and a nitro (-NO₂) group. The specific ortho-nitro and meta-hydroxyl substitution pattern dictates its unique chemical reactivity, electronic properties, and steric profile. While not as ubiquitous as some commodity reagents, it serves as a valuable building block in fine chemical synthesis and has garnered specialized interest in analytical applications[1][2]. Its utility stems from the interplay of its three functional groups, which can be selectively targeted or can collectively influence the molecule's behavior in reactions and interactions. This guide offers an in-depth perspective on its synthesis,

characterization, and application, providing the foundational knowledge necessary for its effective utilization in a laboratory setting.

Physicochemical Properties

The intrinsic properties of **3-Hydroxy-2-nitrobenzoic acid** are fundamental to its handling, reactivity, and application. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the benzene ring creates a unique electronic environment that influences its acidity, solubility, and spectral characteristics.

A summary of its core quantitative data is presented below.

Table 1: Key Physicochemical Properties of **3-Hydroxy-2-nitrobenzoic Acid**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ NO ₅	[3][4][5]
Molecular Weight	183.12 g/mol	[3][4][5][6][7]
CAS Number	602-00-6	[3][5][6][8]
Appearance	White to light yellow or orange crystalline powder	[1][3][9][10]
Melting Point	176 - 203 °C	[1][9][11][12]
Solubility	Soluble in hot water, ethanol, and ether	[1]
IUPAC Name	3-hydroxy-2-nitrobenzoic acid	[4][6]
InChI Key	KPDBKQKRDJPBRM-UHFFFAOYSA-N	[4][6][11]

Note on Melting Point Discrepancy: The reported melting point shows a notable range across different suppliers and databases. This variation can be attributed to differences in crystalline purity, polymorphic forms, or the analytical method used for determination. Researchers should consider the purity of their specific batch (e.g., >98.0%) and perform their own melting point determination as part of incoming material verification[3][12].

Synthesis and Purification

The synthesis of **3-Hydroxy-2-nitrobenzoic acid** typically involves nucleophilic aromatic substitution or nitration of a suitable precursor. The choice of starting material is critical and dictates the reaction conditions required. A well-documented and high-yield laboratory-scale synthesis proceeds from 3-Chloro-2-nitrobenzoic acid via nucleophilic substitution of the chloro group with a hydroxide ion[2].

Detailed Synthesis Protocol: Hydrolysis of 3-Chloro-2-nitrobenzoic Acid

This protocol describes a robust method that leverages a strong base at elevated temperatures to achieve a high-yield conversion[2]. The rationale for using a significant excess of potassium hydroxide is to ensure complete dissolution of the starting material and to drive the nucleophilic substitution reaction to completion.

Step-by-Step Methodology:

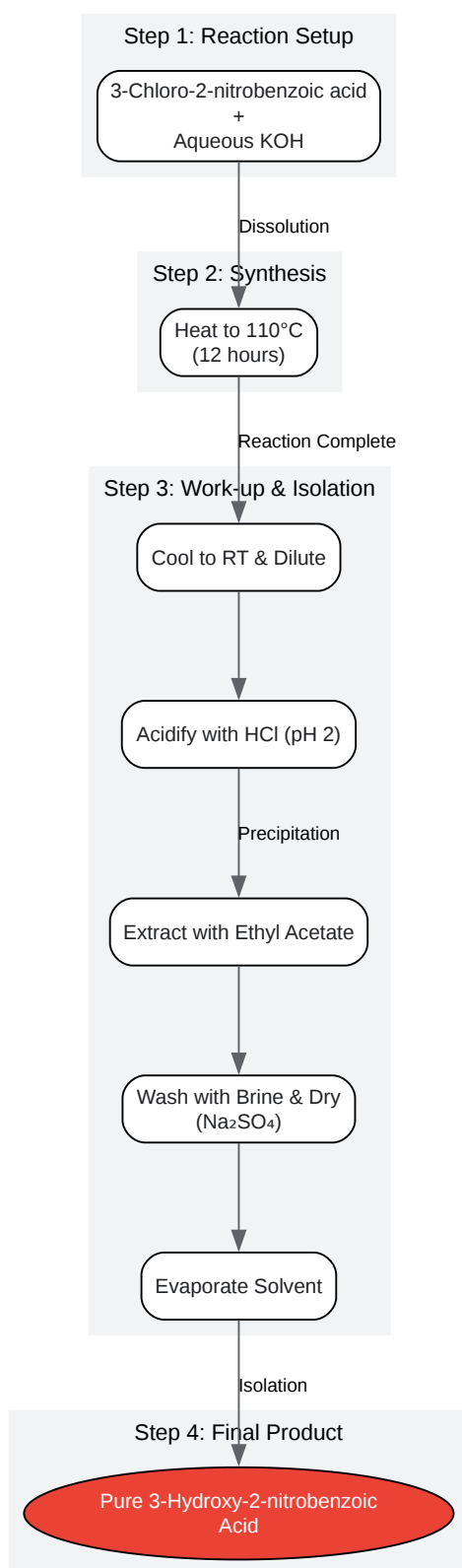
- **Dissolution:** Dissolve 3-Chloro-2-nitrobenzoic acid (30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (240 g, 4.277 mol in 300 mL H₂O). Stir the mixture at room temperature until all solids are completely dissolved[2].
- **Reaction:** Heat the reaction mixture to 110°C and maintain this temperature for 12 hours. This sustained heating provides the necessary activation energy for the substitution reaction to occur efficiently[2].
- **Work-up & Acidification:** Upon completion, cool the mixture to room temperature. Dilute the solution with water and then carefully acidify with concentrated hydrochloric acid to a pH of 2. Acidification protonates the carboxylate and phenoxide ions, causing the product to precipitate out of the aqueous solution[2].
- **Extraction:** Cool the acidified mixture to 0°C to maximize precipitation. Subsequently, extract the product into ethyl acetate (2 x 500 mL). Ethyl acetate is chosen for its excellent solvating power for the product and its immiscibility with the aqueous phase[2].
- **Washing & Drying:** Combine the organic layers and wash with a brine solution to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate and

filter[2].

- Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield **3-hydroxy-2-nitrobenzoic acid** as a solid. This method reports a high yield of 99% (27 g)[2].

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol, from starting materials to the final isolated product.



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Caption: Workflow for the synthesis of **3-Hydroxy-2-nitrobenzoic acid**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.

Spectroscopic and Chromatographic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is invaluable for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. The observation of the deprotonated molecule $[\text{M}-\text{H}]^-$ is typical for carboxylic acids[2].
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups: the broad O-H stretch of the carboxylic acid, the phenolic O-H stretch, C=O stretch of the carboxyl group, and the characteristic N-O stretches of the nitro group[13].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to its aromatic nature and chromophoric groups, the compound exhibits strong absorbance in the UV-visible region, a property that has been leveraged for its use as a calibration substance[1].

Expected Analytical Data

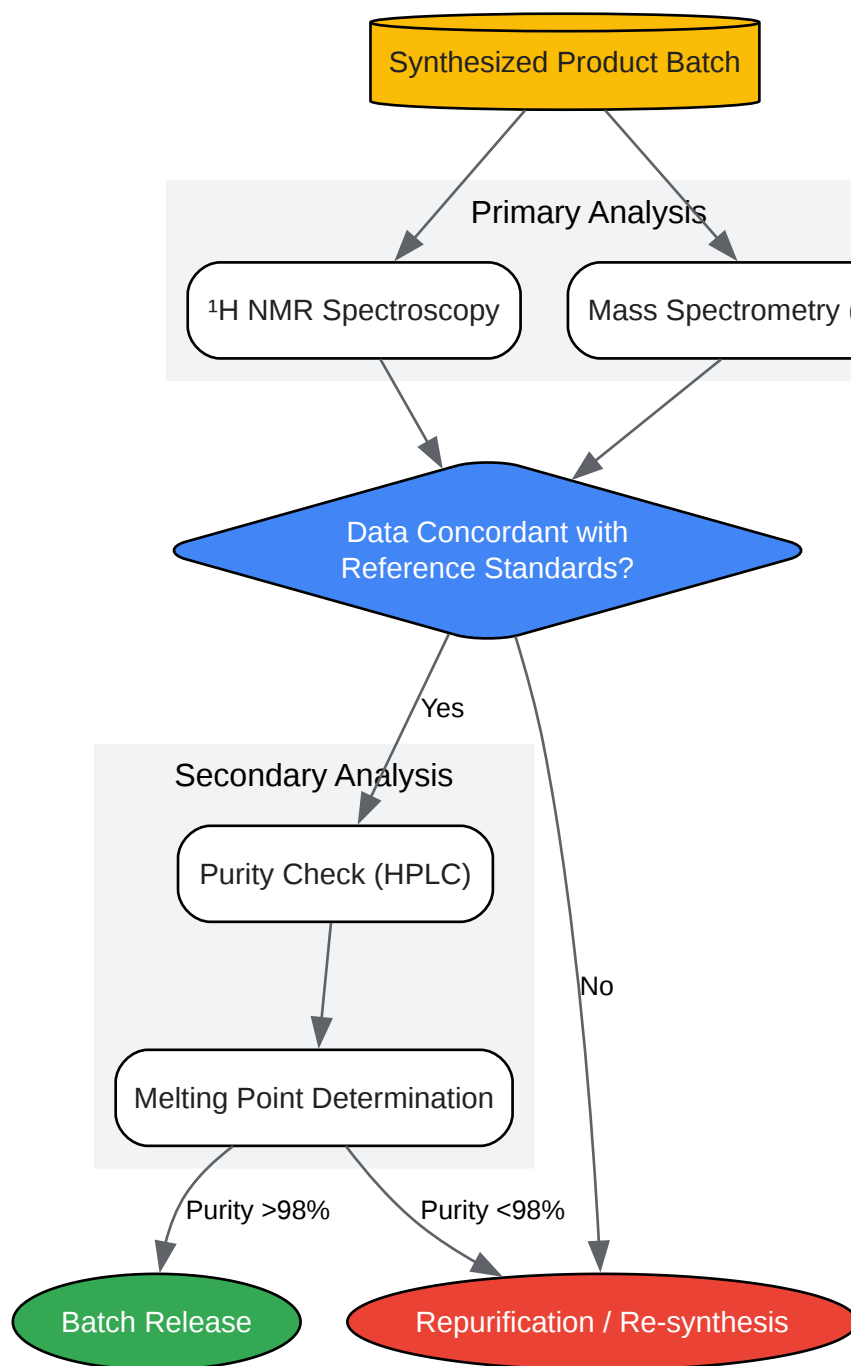
The following table summarizes the expected analytical results based on reported data for a successfully synthesized sample[2].

Table 2: Representative Analytical Data for **3-Hydroxy-2-nitrobenzoic Acid**

Technique	Parameter	Expected Result
¹ H NMR	Chemical Shift (δ)	δ 13.8 (brs, 1H, COOH), 11.21
		(s, 1H, OH), 7.47 (t, 1H), 7.39
(400 MHz, DMSO-d ₆)		
ESI-MS	Observed Mass	182.10 [M-H] ⁻
Calculated Mass	183.02	

Quality Control Workflow

A logical workflow for the quality control and characterization of a newly synthesized batch is depicted below.



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Caption: Quality control workflow for **3-Hydroxy-2-nitrobenzoic acid**.

Applications in Research and Development

While broadly useful as an intermediate in organic synthesis for products like dyes and pharmaceuticals[1], **3-Hydroxy-2-nitrobenzoic acid** has a notable modern application in

proteomics and mass spectrometry.

Intermediate in Organic Synthesis

The molecule's functional groups allow for diverse chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, opening pathways to a wide range of other derivatives. The phenolic hydroxyl group can be alkylated or acylated. This versatility makes it a valuable starting point for constructing more complex molecules[2].

MALDI Matrix for In-Source Decay (ISD) Mass Spectrometry

A significant and advanced application is its use as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Specifically, it has been identified as an effective matrix for promoting in-source decay (ISD)[6].

- **Mechanism of Action:** In MALDI-ISD, the matrix plays a crucial role. Upon laser irradiation, the matrix absorbs energy and transfers it to the analyte (e.g., a protein or peptide). **3-Hydroxy-2-nitrobenzoic acid** facilitates this process and also mediates hydrogen abstraction, which leads to characteristic fragmentation of the peptide backbone (α -C bond cleavage). This fragmentation provides valuable sequence information directly from the mass spectrum[6].
- **Expert Insight:** The choice of a MALDI matrix is non-trivial. An effective ISD matrix must efficiently absorb the laser energy, co-crystallize well with the analyte, and promote the desired fragmentation pathways without generating excessive interfering background ions. Studies have shown that **3-Hydroxy-2-nitrobenzoic acid** is particularly effective in this role, making it a valuable tool for top-down proteomics and detailed protein characterization[6].

Safety and Handling

As with any laboratory chemical, proper handling and awareness of potential hazards are paramount. **3-Hydroxy-2-nitrobenzoic acid** is classified as an irritant[1][7].

Trustworthiness through Self-Validation: The protocols for handling are designed to be self-validating. Adherence to these measures inherently minimizes exposure and risk, ensuring a

safe operational environment.

Table 3: GHS Hazard and Precautionary Information

Classification	GHS Code	Statement	Source(s)
Hazard	H315	Causes skin irritation	[7] [14]
H319	Causes serious eye irritation	[7] [14]	
H335	May cause respiratory irritation	[7] [15]	
Precaution	P280	Wear protective gloves/protective clothing/eye protection/face protection	[7] [15]
P302 + P352	IF ON SKIN: Wash with plenty of soap and water	[7] [14]	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	[14] [15]	
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing	[7] [15]	

Recommended Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles (conforming to EN 166) are mandatory[\[7\]](#).

- Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber)[7].
- Skin and Body Protection: A laboratory coat or long-sleeved clothing should be worn[7].
- Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. If dust concentrations are high, use an approved respirator (e.g., NIOSH/MSHA or EN 149)[7][15].

Conclusion

3-Hydroxy-2-nitrobenzoic acid is a compound of significant utility for both synthetic and analytical chemists. Its well-defined physicochemical properties and established synthesis routes make it an accessible and reliable reagent. The detailed characterization data provides a clear benchmark for quality control. While its role as a synthetic intermediate is important, its application as a specialized MALDI matrix for in-source decay highlights its value in advanced research fields like proteomics. Adherence to the safety and handling protocols outlined in this guide will ensure its effective and safe use in demanding research and development environments.

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